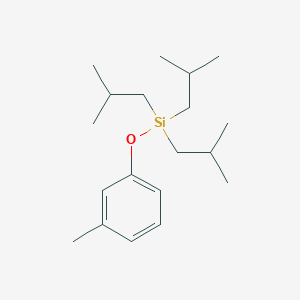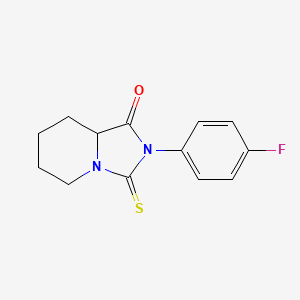
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is a heterocyclic compound that features a fused imidazo-pyridine ring system The presence of a fluorophenyl group and a thioxo group adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and an imidazole derivative, the reaction can proceed through a series of steps involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-pyridine ring, potentially converting it to a more saturated system.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated imidazo-pyridine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the creation of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity, while the thioxo group may contribute to its reactivity.
相似化合物的比较
Imidazo(1,5-a)pyridin-1(5H)-one derivatives: Compounds with different substituents on the imidazo-pyridine ring.
Fluorophenyl derivatives: Compounds with fluorophenyl groups attached to different heterocyclic systems.
Thioxo compounds: Molecules containing the thioxo group in various chemical environments.
Uniqueness: Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-fluorophenyl)hexahydro-3-thioxo- is unique due to the combination of its fused ring system, fluorophenyl group, and thioxo group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
CAS 编号 |
60725-97-5 |
|---|---|
分子式 |
C13H13FN2OS |
分子量 |
264.32 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13FN2OS/c14-9-4-6-10(7-5-9)16-12(17)11-3-1-2-8-15(11)13(16)18/h4-7,11H,1-3,8H2 |
InChI 键 |
JRQMGBAGXOCBDA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
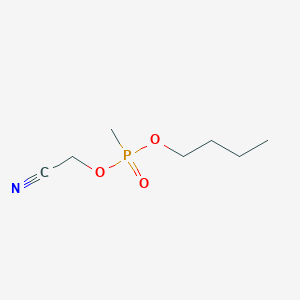
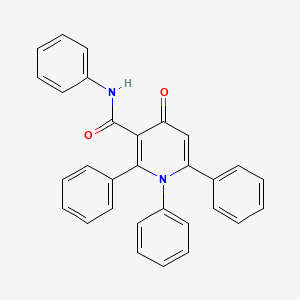
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)

![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
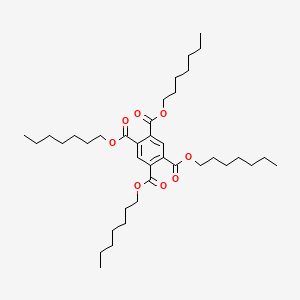
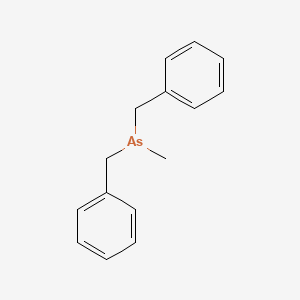
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
